

# Tert-butyl 3-(aminomethyl)benzoate literature review

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## Compound of Interest

Compound Name: *Tert-butyl 3-(aminomethyl)benzoate*

Cat. No.: *B183067*

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An In-depth Technical Guide to **Tert-butyl 3-(aminomethyl)benzoate**

## Authored by a Senior Application Scientist

### Introduction

**Tert-butyl 3-(aminomethyl)benzoate** is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a primary amine and a tert-butyl protected carboxylic acid on a benzene ring, makes it a versatile molecular building block. The strategic placement of these two functional groups at the meta position allows for the synthesis of complex molecular architectures with precise spatial arrangements.

The primary utility of this compound lies in its capacity for sequential and site-selective reactions. The nucleophilic primary amine can be readily derivatized through reactions like acylation or alkylation, while the sterically hindered tert-butyl ester remains stable. This ester group serves as a robust protecting group for the carboxylic acid, which can be deprotected under specific acidic conditions later in a synthetic sequence. This orthogonal reactivity is paramount in multi-step syntheses, enabling the construction of sophisticated pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for its effective use in a research setting.

## Physicochemical Properties and Spectroscopic Data

Accurate characterization is the foundation of reproducible science. **Tert-butyl 3-(aminomethyl)benzoate** is typically a solid or semi-solid at room temperature and should be stored in a freezer under an inert atmosphere to maintain its integrity.

Table 1: Physicochemical Properties of **Tert-butyl 3-(aminomethyl)benzoate**

Property	Value	Source(s)
CAS Number	102638-45-9	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>2</sub>	[1][3]
Molecular Weight	207.27 g/mol	[1][3][4]
Appearance	Solid, semi-solid, or liquid lump	
Solubility	Slightly soluble in water (1.8 g/L at 25 °C, calculated)	[1]
Storage	Store in freezer (under -20°C), in a dark place, under an inert atmosphere	
Purity	Typically ≥95%	

While a specific, dedicated publication detailing the complete spectroscopic analysis of **tert-butyl 3-(aminomethyl)benzoate** is not readily available in the initial search, typical spectral characteristics can be inferred from its structure and data for analogous compounds.[5][6]

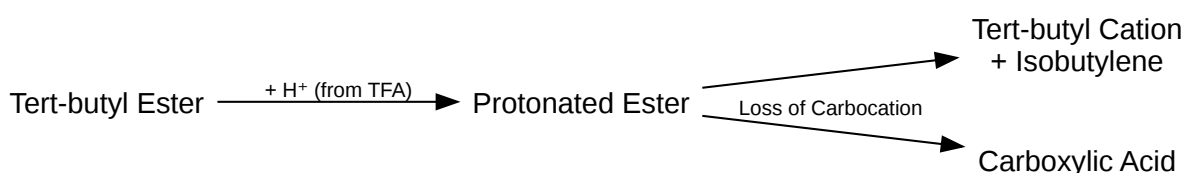
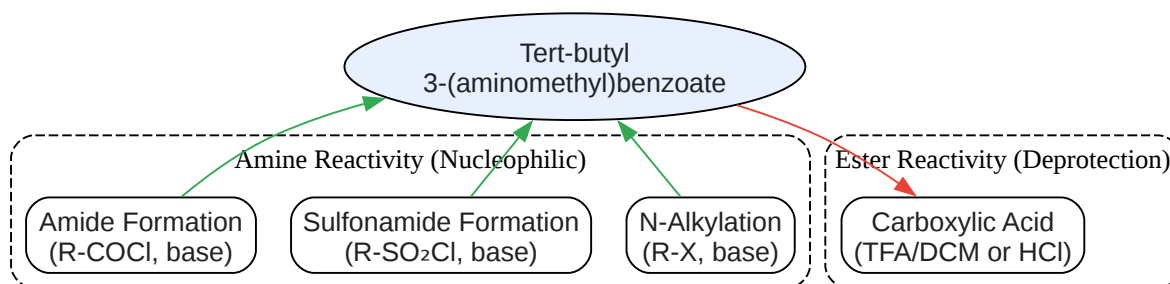
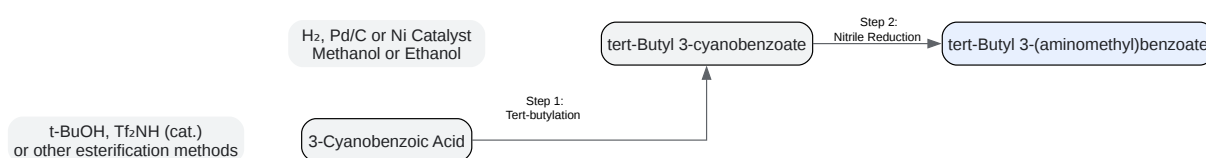
- <sup>1</sup>H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group (~1.6 ppm), a singlet for the two benzylic protons of the aminomethyl group (~3.9 ppm), and multiplets for the four aromatic protons in the range of 7.3-8.0 ppm. The NH<sub>2</sub> protons would likely appear as a broad singlet.
- <sup>13</sup>C NMR: Key signals would include the quaternary carbon of the tert-butyl group, the -C(CH<sub>3</sub>)<sub>3</sub> carbon, the ester carbonyl carbon (~165 ppm), and the aromatic carbons.

- Mass Spectrometry (MS): The monoisotopic mass is 207.126 g/mol .[2][4][7] Common adducts observed would be  $[M+H]^+$  at  $m/z$  208.133.[7]
- Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine ( $\sim 3300\text{--}3400\text{ cm}^{-1}$ ), C=O stretching for the ester ( $\sim 1715\text{ cm}^{-1}$ ), and C-N stretching.

## Synthesis of Tert-butyl 3-(aminomethyl)benzoate

The most efficient and industrially relevant synthesis of **tert-butyl 3-(aminomethyl)benzoate** begins with 3-cyanobenzoic acid. This pathway involves two key transformations: esterification of the carboxylic acid and subsequent reduction of the nitrile.

### Synthetic Workflow



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